4-chloro-3,5-dimethylbenzonitrile
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Overview
Description
4-chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the cyanation of 4-chloro-3,5-dimethylbenzyl chloride using sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of 3,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of 4-chloro-3,5-dimethyl-benzonitrile often involves large-scale chlorination processes. The starting material, 3,5-dimethylbenzonitrile, is subjected to chlorination using chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-3,5-dimethylbenzylamine.
Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
4-chloro-3,5-dimethylbenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 4-position.
4-Chloro-3,5-dinitrobenzonitrile: Contains nitro groups instead of methyl groups.
Uniqueness
4-chloro-3,5-dimethylbenzonitrile is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and physical properties. The combination of these substituents allows for specific interactions and applications that are not possible with other similar compounds.
Biological Activity
4-Chloro-3,5-dimethylbenzonitrile (CDMB) is a compound of significant interest in the fields of medicinal and industrial chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
This compound is characterized by its nitrile functional group attached to a chlorinated aromatic ring. Its chemical formula is C9H8ClN, and it exhibits a molecular weight of 169.62 g/mol. The compound is typically synthesized through nucleophilic substitution reactions or halogenation processes.
Biological Activities
1. Antimicrobial Properties
Research has shown that CDMB possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria while being less effective against Gram-negative strains. Notably, it has been reported to have potential applications as an antibacterial agent in both clinical and industrial settings .
2. Anticancer Properties
The anticancer potential of CDMB has been explored in several studies. In vitro assays have indicated that CDMB can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. Mechanistically, it is believed that CDMB interacts with cellular targets such as enzymes involved in cell proliferation and survival pathways .
The biological activity of CDMB is largely attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : CDMB may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : The compound can modulate receptor activities, influencing signaling pathways that lead to cell death or growth inhibition.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on the antibacterial efficacy of CDMB revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
- Anticancer Mechanism : In a recent investigation into the anticancer properties of CDMB, it was found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis .
- Synergistic Effects : Research also indicates that when used in combination with other antimicrobial agents, CDMB can enhance the overall efficacy against resistant bacterial strains, suggesting potential for use in combination therapies.
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSJVOQBLCSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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